molecular formula C26H28O6 B1254645 2-(3,4-dihydroxyphenyl)-6-[[(1S)-2,2-dimethyl-6-methylidenecyclohexyl]methyl]-5-hydroxy-7-methoxychromen-4-one

2-(3,4-dihydroxyphenyl)-6-[[(1S)-2,2-dimethyl-6-methylidenecyclohexyl]methyl]-5-hydroxy-7-methoxychromen-4-one

Cat. No. B1254645
M. Wt: 436.5 g/mol
InChI Key: ROCKAKPPZWGROR-QGZVFWFLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-dihydroxyphenyl)-6-[[(1S)-2,2-dimethyl-6-methylidenecyclohexyl]methyl]-5-hydroxy-7-methoxychromen-4-one is a natural product found in Helminthostachys zeylanica with data available.

Scientific Research Applications

Metabolites from Endophytic Fungi

A study identified several new metabolites from the endophytic fungus Nodulisporium sp., including compounds structurally related to 2-(3,4-dihydroxyphenyl)-6-[[(1S)-2,2-dimethyl-6-methylidenecyclohexyl]methyl]-5-hydroxy-7-methoxychromen-4-one. These compounds exhibited herbicidal, antifungal, and antibacterial activities, highlighting the potential of such compounds in biological and pharmaceutical applications (Dai et al., 2006).

Structural Studies of Related Compounds

Research on similar compounds, such as c-5-Hydroxy-r-2,c-4-bis(methoxycarbonyl)-t-5-methyl-t-3-(3-nitrophenyl)cyclohexanone, provides insights into molecular structures and interactions. Such studies are crucial for understanding the chemical behavior and potential applications of related complex molecules (Begum et al., 2012).

Synthesis and Properties of Acetylchromenes

The synthesis of naturally occurring acetylchromenes, which are structurally related to the compound , has been investigated. Such studies are relevant for developing synthetic routes and understanding the properties of complex organic molecules (Jain et al., 1979).

Antimicrobial Activity of Polyketides

Research on polyketides from endolichenic fungi, including compounds similar to 2-(3,4-dihydroxyphenyl)-6-[[(1S)-2,2-dimethyl-6-methylidenecyclohexyl]methyl]-5-hydroxy-7-methoxychromen-4-one, revealed significant antimicrobial and radical scavenging activities. This underscores the potential of such compounds in developing new antimicrobial agents (Wang et al., 2012).

Antibacterial Activity of Quinazolinone Derivatives

The synthesis and evaluation of quinazolinone derivatives, related in structure to the compound , have demonstrated significant antibacterial activity. This indicates the potential of these compounds in pharmaceutical research and development (Osarumwense, 2022).

properties

Product Name

2-(3,4-dihydroxyphenyl)-6-[[(1S)-2,2-dimethyl-6-methylidenecyclohexyl]methyl]-5-hydroxy-7-methoxychromen-4-one

Molecular Formula

C26H28O6

Molecular Weight

436.5 g/mol

IUPAC Name

2-(3,4-dihydroxyphenyl)-6-[[(1S)-2,2-dimethyl-6-methylidenecyclohexyl]methyl]-5-hydroxy-7-methoxychromen-4-one

InChI

InChI=1S/C26H28O6/c1-14-6-5-9-26(2,3)17(14)11-16-22(31-4)13-23-24(25(16)30)20(29)12-21(32-23)15-7-8-18(27)19(28)10-15/h7-8,10,12-13,17,27-28,30H,1,5-6,9,11H2,2-4H3/t17-/m1/s1

InChI Key

ROCKAKPPZWGROR-QGZVFWFLSA-N

Isomeric SMILES

CC1(CCCC(=C)[C@H]1CC2=C(C=C3C(=C2O)C(=O)C=C(O3)C4=CC(=C(C=C4)O)O)OC)C

Canonical SMILES

CC1(CCCC(=C)C1CC2=C(C=C3C(=C2O)C(=O)C=C(O3)C4=CC(=C(C=C4)O)O)OC)C

synonyms

ugonin K

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3,4-dihydroxyphenyl)-6-[[(1S)-2,2-dimethyl-6-methylidenecyclohexyl]methyl]-5-hydroxy-7-methoxychromen-4-one
Reactant of Route 2
2-(3,4-dihydroxyphenyl)-6-[[(1S)-2,2-dimethyl-6-methylidenecyclohexyl]methyl]-5-hydroxy-7-methoxychromen-4-one
Reactant of Route 3
2-(3,4-dihydroxyphenyl)-6-[[(1S)-2,2-dimethyl-6-methylidenecyclohexyl]methyl]-5-hydroxy-7-methoxychromen-4-one
Reactant of Route 4
2-(3,4-dihydroxyphenyl)-6-[[(1S)-2,2-dimethyl-6-methylidenecyclohexyl]methyl]-5-hydroxy-7-methoxychromen-4-one
Reactant of Route 5
2-(3,4-dihydroxyphenyl)-6-[[(1S)-2,2-dimethyl-6-methylidenecyclohexyl]methyl]-5-hydroxy-7-methoxychromen-4-one
Reactant of Route 6
2-(3,4-dihydroxyphenyl)-6-[[(1S)-2,2-dimethyl-6-methylidenecyclohexyl]methyl]-5-hydroxy-7-methoxychromen-4-one

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